molecular formula C13H12N6O3 B14945607 N-(1H-benzimidazol-2-ylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B14945607
M. Wt: 300.27 g/mol
InChI Key: YGIHXRZUODNDIA-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Attachment of Pyrazole Ring: The pyrazole ring can be introduced through a reaction between hydrazine and a 1,3-diketone.

    Linkage via Acetamide: The final step involves the formation of the acetamide linkage by reacting the benzimidazole derivative with the pyrazole derivative in the presence of acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Pharmacology: Studies on its interaction with various biological targets can provide insights into its potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The pyrazole ring can enhance these interactions through additional binding sites. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which can provide a synergistic effect in its biological activity. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H12N6O3

Molecular Weight

300.27 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C13H12N6O3/c20-13(8-18-7-9(5-15-18)19(21)22)14-6-12-16-10-3-1-2-4-11(10)17-12/h1-5,7H,6,8H2,(H,14,20)(H,16,17)

InChI Key

YGIHXRZUODNDIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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